![molecular formula C20H17N3O B2549652 [1,1'-联苯]-4-基(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮 CAS No. 1797869-98-7](/img/structure/B2549652.png)
[1,1'-联苯]-4-基(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic cytosine analogue that, when incorporated into DNA duplexes, results in a significant enhancement of their stability .
Synthesis Analysis
The synthesis of this compound involves a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes . This process can be carried out on heating or under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The additional ring of the base is stacked on the thymine bases at the 5’-side and overall exhibits greatly enhanced stacking interactions .Chemical Reactions Analysis
The compound has been found to undergo various chemical reactions, including aminations and arylations by direct C–O activation . It also shows reactivity with DNA, forming base pairs with either guanine or adenine .科学研究应用
Anticancer Activity
The pyrido[2,3-d]pyrimidine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Further studies are needed to elucidate specific mechanisms and optimize the structure for enhanced efficacy.
CDK Inhibition
Certain pyrimidine derivatives, including those related to our compound, have demonstrated CDK (cyclin-dependent kinase) inhibition. CDKs regulate cell cycle progression, making them attractive targets for cancer therapy. Investigating the impact of our compound on CDK activity could reveal novel therapeutic avenues .
Anti-Inflammatory Effects
In recent research, pyrazolo[4,3-d]pyrimidine analogs were synthesized and evaluated for their anti-inflammatory properties. Incorporating specific functional groups, such as the 3-morpholinopropan-1-amine moiety, enhanced their effects in cellular models . Our compound’s structural modifications may similarly impact inflammation pathways.
Bone Disorders and Beyond
Beyond cancer, pyrido[2,3-d]pyrimidines have been proposed for treating bone disorders. Their potential extends to other conditions, including autism and HCV replication . Investigating our compound’s effects on bone health and related pathways could yield valuable insights.
Photochemical Synthesis
Researchers have developed a green, metal-free synthesis method for pyrano[2,3-d]pyrimidine scaffolds. This involves Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehydes. Photo-excited state functions, such as those generated from Na2 eosin Y, serve as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions . This approach offers energy efficiency and operational simplicity.
Industrial Potential
The scalability of the cyclization process involving our compound suggests its potential for industrial applications. Gram-scale synthesis indicates feasibility for large-scale production . Researchers may explore its use in drug development or other sectors.
作用机制
Target of Action
The primary targets of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and transcription, making them interesting targets for cancer chemotherapy .
Mode of Action
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal function of CDKs in cell cycle regulation and transcription, leading to alterations in cellular processes .
Biochemical Pathways
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine affects the biochemical pathways associated with cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and the process of transcription, leading to downstream effects such as cell growth inhibition .
Result of Action
The result of the action of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and growth . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCTECZTGGGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


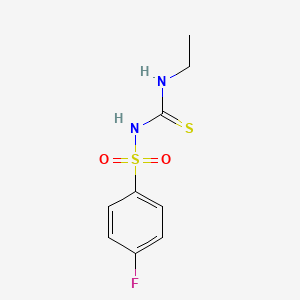
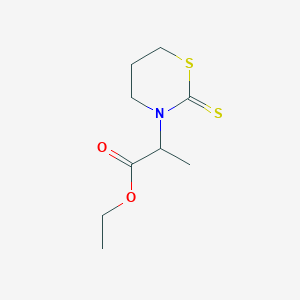
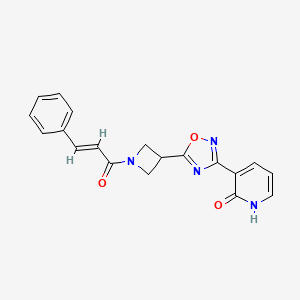
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

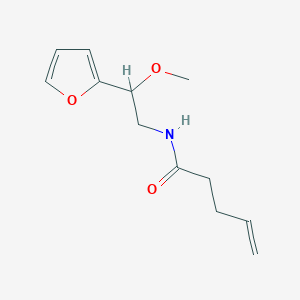
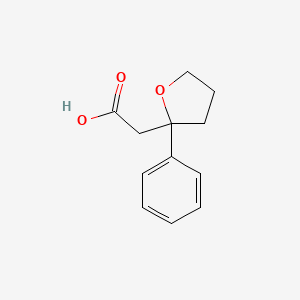
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)